1,6-dicyclopropyl-1H-indole-3-carbaldehyde
Overview
Description
1,6-dicyclopropyl-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C15H15NO and a molecular weight of 225.291g/mol . It’s a derivative of indole-3-carbaldehyde, which is a metabolite of dietary L-tryptophan synthesized by human gastrointestinal bacteria, particularly species of the Lactobacillus genus .
Synthesis Analysis
Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They can undergo C–C and C–N coupling reactions and reductions easily . The reaction of 1H-indole-3-carbaldehyde with CH acids or 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, through the Knoevenagel reaction, prepared 2-(1H-indol-3-ylmethylidene)malononitrile or 4-(1H-indol-3-ylmethylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one .Chemical Reactions Analysis
Indole-3-carbaldehyde and its derivatives are ideal precursors for the synthesis of active molecules . They play a significant role in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .Scientific Research Applications
Catalysis and Chemical Synthesis
1,6-Dicyclopropyl-1H-indole-3-carbaldehyde and its derivatives are used in various catalytic and chemical synthesis processes. For instance, they are involved in N-heterocyclic carbene-catalyzed domino reactions, such as ring-opening, redox amidation, and Knoevenagel condensation, leading to the construction of complex indole structures like tricyclic pyrrolo[1,2-a]indole (Li, Du, Ren, & Wang, 2011).
Synthesis of Heterocyclic Compounds
These compounds play a crucial role in the synthesis of novel heterocyclic compounds. For example, they are involved in the formation of triazolo(thiadiazepino)indoles, a new heterocyclic system formed via cyclization processes (Vikrishchuk et al., 2019). Similarly, they contribute to the synthesis of various functional derivatives of indole and thieno[2,3-b]pyridine (Dotsenko et al., 2018).
Anticancer Research
In the field of anticancer research, derivatives of this compound have been found to exhibit significant antiproliferative activity against cancer cell lines, such as human breast cancer MCF-7 cells, while showing minimal toxicity towards normal cells (Fawzy et al., 2018).
Organic Chemistry and Material Science
These compounds are utilized in organic chemistry for synthesizing a wide variety of structures, including indole-2-carbaldehydes and indolin-3-ols, through gold-catalyzed cycloisomerizations (Kothandaraman et al., 2011). Additionally, they are involved in constructing zwitterionic compounds like 2-hydroxy-5-[(E)-(1H-indol-3-ylmethylidene)azaniumyl]benzoate, which are of interest in material science for their unique structural properties (Tahir & Shad, 2010).
Mechanism of Action
Target of Action
Indole-3-carbaldehyde and its derivatives are known to interact with various biological targets. They are often used as precursors for generating biologically active structures
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects .
Biochemical Pathways
Indole-3-carbaldehyde and its derivatives are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . “1,6-dicyclopropyl-1H-indole-3-carbaldehyde” might be involved in similar biochemical pathways.
Result of Action
Indole derivatives, in general, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Biochemical Analysis
Biochemical Properties
1,6-Dicyclopropyl-1H-indole-3-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with protein kinase enzymes, influencing their activity. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving protein kinases. This compound can alter gene expression and cellular metabolism, leading to changes in cell function. For example, it may upregulate or downregulate specific genes involved in cell proliferation and apoptosis .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in enzyme conformation and activity, ultimately affecting gene expression and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing cellular function and reducing inflammation. At higher doses, it can cause toxic or adverse effects, including cellular damage and apoptosis .
Properties
IUPAC Name |
1,6-dicyclopropylindole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c17-9-12-8-16(13-4-5-13)15-7-11(10-1-2-10)3-6-14(12)15/h3,6-10,13H,1-2,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCQOWHNWKIUJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=C(C=C2)C(=CN3C4CC4)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001255898 | |
Record name | 1,6-Dicyclopropyl-1H-indole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001255898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1350760-63-2 | |
Record name | 1,6-Dicyclopropyl-1H-indole-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1350760-63-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,6-Dicyclopropyl-1H-indole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001255898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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